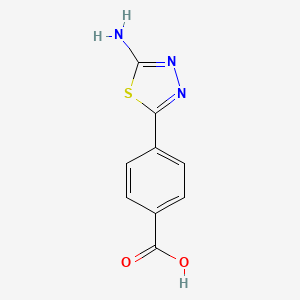

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid

描述

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 5-position of the thiadiazole ring and a benzoic acid moiety attached to the 4-position. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Amination: The thiadiazole-2-thiol is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position.

Coupling with Benzoic Acid: The final step involves coupling the amino-thiadiazole intermediate with benzoic acid or its derivatives under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

化学反应分析

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Biological Activities

4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid displays a range of biological activities, making it a valuable compound in medicinal chemistry.

Enzyme Inhibition The compound can inhibit enzymes like urease by binding to the active site, thus preventing substrate access.

Antimicrobial Activity This compound can disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death. Several 1,3,4-thiadiazole derivatives have exhibited significant antibacterial activity against various organisms, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . They have also shown antifungal activity against Aspergillus niger and Aspergillus fumigatus .

Anticancer Activity 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid may induce apoptosis in cancer cells by activating specific signaling pathways. Many cytotoxic compounds within the 1,3,4-thiadiazole derivatives show promise as anticancer agents .

Synthesis of Thiadiazole Derivatives

Scientists have developed different approaches for synthesizing 1,3,4-thiadiazole-2-amine derivatives, with a recent focus on one-pot synthesis methods . These methods involve reacting thiosemicarbazides with carboxylic acids, using ionic liquids or excess phosphorus oxychloride (POCl3) . Systematic schemes have also been developed for synthesizing 5-amino-1,3,4-thiadiazole derivatives .

Anticancer Research Findings

Recent research has explored the anticancer effects of synthesized thiadiazole derivatives . A study synthesized a series of thiadiazole derivatives, sharing a central 5-phenyl-1,3,4-thiadiazol-2-amine scaffold, and assessed their impact on cell viability . The newly developed compounds, labeled 2f , g , and 3c , contained a (phenylsulfanylmethyl)phenyl moiety, inspired by earlier anticancer studies on oxadiazole derivatives .

Effects on Cell Viability

An MTS assay was used to evaluate the cell viability after treatment with 1,3,4-thiadiazole derivatives . Dose-effect curves were created for each compound at concentrations between 6.25 and 400 μM . The compounds affected the viability of normal HUVEC cells only at high concentrations (100–400 μM), with a more significant reduction after 48 hours of exposure . Compound 2g significantly reduced the cell viability of LoVo tumor lines even at small concentrations. Other compounds, such as 2a –e and 3b , reduced the viability of LoVo tumor cells below 50% when applied for 24 hours at 200 μM .

Other potential applications

作用机制

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

- 4-(5-Nitro-1,3,4-thiadiazol-2-yl)benzoic acid

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid

- 4-(5-Chloro-1,3,4-thiadiazol-2-yl)benzoic acid

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

生物活性

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of the amino group and the thiadiazole ring structure contributes to its potential in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by:

- A benzoic acid moiety.

- An amino group at the 5-position of the thiadiazole ring.

This unique structure allows for specific interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Aspergillus niger | 14 |

This data suggests that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Evaluation Against Cancer Cell Lines

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and LoVo for colon cancer) revealed that this compound significantly reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: IC50 Values of Thiadiazole Derivatives

| Compound | IC50 (µM) MCF-7 | IC50 (µM) LoVo |

|---|---|---|

| This compound | 23.29 | 2.44 |

These findings indicate that the compound may inhibit key pathways involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating their potential as anti-inflammatory agents.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase and other enzymes critical for microbial survival.

- Cell Cycle Modulation : It alters the distribution of cells in different phases of the cell cycle, promoting apoptosis in cancer cells.

- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid, and what experimental conditions are critical for high yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 4-amino-1,2,4-triazole derivatives can react with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst . Critical parameters include:

- Reflux time : 4 hours to ensure complete cyclization.

- Solvent evaporation : Reduced pressure to isolate the solid product.

- Stoichiometry : Maintaining a 1:1 molar ratio of reactants.

Alternative routes involve cyclization of thiourea intermediates with aryl isothiocyanates, where solvent choice (e.g., ethanol) and acid catalysis (acetic acid) are pivotal . Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectral Analysis :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretches ~3300 cm⁻¹).

- Elemental Analysis : Verify C, H, N stoichiometry (e.g., C: 45.2%, H: 3.0%, N: 19.6%) .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity (>95%) .

- Melting Point : Sharp range (e.g., 139–140°C) indicates homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To address:

- Structural Validation : Re-synthesize derivatives using peer-reviewed protocols (e.g., reflux with aryl isothiocyanates ) and confirm via NMR/HPLC-MS.

- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin for IC50 comparison).

- Data Cross-Validation : Compare results with molecular docking predictions (e.g., AutoDock Vina) to link bioactivity to binding affinities .

- Impurity Profiling : Analyze by-products via LC-MS to rule out interference .

Q. What computational strategies predict bioactivity, and how should docking results be validated?

- Methodological Answer :

- Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., PDB ID 1XYZ) and optimize via energy minimization.

Ligand Preparation : Generate 3D conformers of derivatives using Open Babel.

Binding Site Definition : Use crystallographic data or active site prediction tools (e.g., CASTp).

- Validation :

- Synthesize high-scoring derivatives and test in vitro (e.g., enzyme inhibition assays).

- Correlate docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50 values .

- Use negative controls (e.g., inactive analogs) to confirm specificity .

Q. How can reaction conditions be optimized for regioselective synthesis of derivatives?

- Methodological Answer :

- Solvent Effects : Aprotic solvents (DMF) favor cyclization over side reactions at 80–90°C .

- Catalysts : Lewis acids (e.g., ZnCl2) direct regiochemistry during thiourea cyclization .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and terminate at 85% conversion.

- Computational Modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection .

属性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-12-11-7(15-9)5-1-3-6(4-2-5)8(13)14/h1-4H,(H2,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHNMNCRCCSJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。